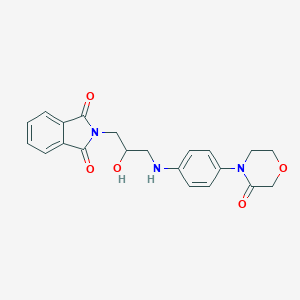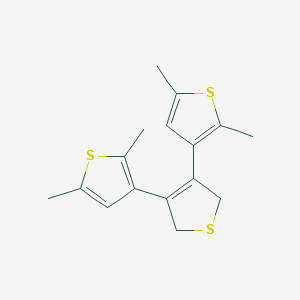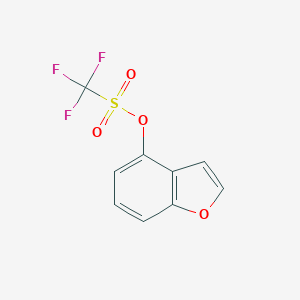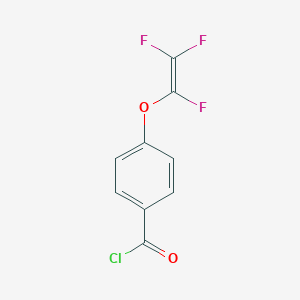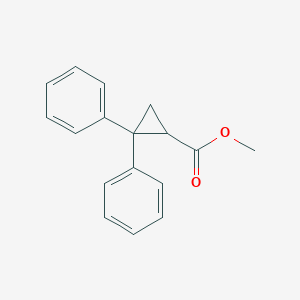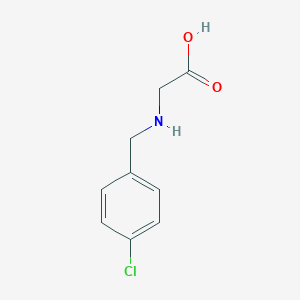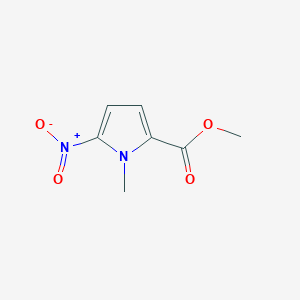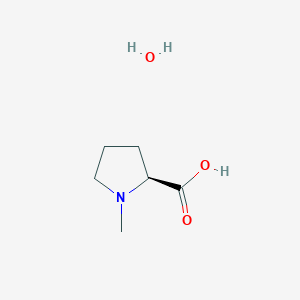
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) is a complex organic compound with the molecular formula C40H46O10 and a molecular weight of 686.8 g/mol. This compound is characterized by its unique structure, which includes multiple benzoyl and enoyloxy groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and acylation reactions under controlled conditions. Common reagents used in these reactions include acyl chlorides, alcohols, and catalysts such as pyridine or triethylamine. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities .
化学反应分析
Types of Reactions
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
科学研究应用
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, coatings, and as a stabilizer in various chemical processes
作用机制
The mechanism of action of 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: These compounds share structural similarities with 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) and are used in similar applications.
Phenyl esters: These compounds also contain ester functional groups and are studied for their chemical reactivity and applications in various fields
Uniqueness
What sets 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research focused on developing new materials and understanding complex biochemical processes .
属性
CAS 编号 |
150809-89-5 |
|---|---|
分子式 |
C40H46O10 |
分子量 |
686.8 g/mol |
IUPAC 名称 |
[4-[4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate |
InChI |
InChI=1S/C40H46O10/c1-5-37(41)47-25-7-9-29(3)23-27-45-33-15-11-31(12-16-33)39(43)49-35-19-21-36(22-20-35)50-40(44)32-13-17-34(18-14-32)46-28-24-30(4)10-8-26-48-38(42)6-2/h5-6,11-22,29-30H,1-2,7-10,23-28H2,3-4H3 |
InChI 键 |
CCZGSGWJFBKJLV-UHFFFAOYSA-N |
SMILES |
CC(CCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCOC(=O)C=C |
规范 SMILES |
CC(CCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCOC(=O)C=C |
同义词 |
Benzoic acid, 4-[[3-Methyl-6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-, 1,4-phenylene ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


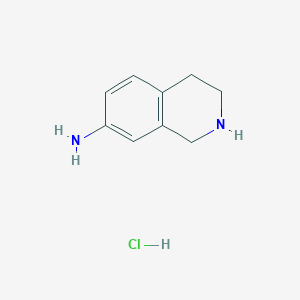

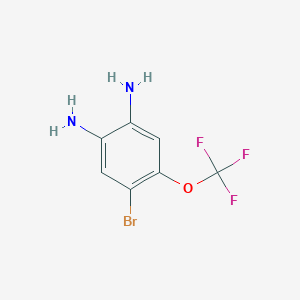
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)
